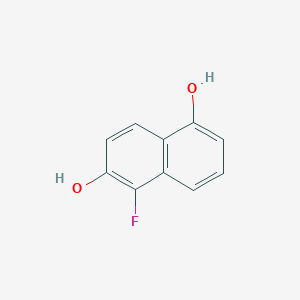

5-Fluoronaphthalene-1,6-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FO2 |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

5-fluoronaphthalene-1,6-diol |

InChI |

InChI=1S/C10H7FO2/c11-10-7-2-1-3-8(12)6(7)4-5-9(10)13/h1-5,12-13H |

InChI Key |

ZYJMCIXRVRYDIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2F)O)C(=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 5 Fluoronaphthalene 1,6 Diol

Reactions Involving the Hydroxyl Functionalities

The two hydroxyl groups at the C1 and C6 positions are the most reactive sites for many chemical transformations. Their ability to donate a proton or act as nucleophiles is central to the derivatization of this compound.

The hydroxyl groups of 5-fluoronaphthalene-1,6-diol can be readily converted into esters and ethers, which are common strategies for protecting the hydroxyls or modifying the compound's properties.

Esterification is typically achieved by reacting the diol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or acid anhydride (B1165640). byjus.com The classic Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a viable method. scienceready.com.auchemistrystudent.com This reaction is reversible, and the use of a dehydrating agent or removal of water drives the equilibrium toward the ester product. scienceready.com.au Alternatively, for more sensitive substrates or to achieve higher yields, acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Etherification , the conversion of the -OH groups to -OR groups, is most commonly accomplished via the Williamson ether synthesis. numberanalytics.com This method involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form more nucleophilic alkoxides. These alkoxides are then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether. numberanalytics.com For phenolic hydroxyl groups, like those on the naphthalene (B1677914) ring, bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are often sufficient for deprotonation. organic-chemistry.org Regioselective mono-etherification of naphthalenediols can sometimes be achieved under specific conditions, such as using methanolic HCl, although this can also lead to a mixture of isomers depending on the diol's structure. researchgate.net

| Transformation | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Esterification (Fischer) | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with reflux, to drive the reaction. scienceready.com.auchemistrystudent.com | Reversible reaction; water removal increases yield. scienceready.com.au Best for simple alcohols and phenols. commonorganicchemistry.com |

| Esterification | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Often at room temperature or with gentle heating. | Generally higher yielding and not reversible. byjus.com |

| Etherification (Williamson) | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | A polar aprotic solvent like DMF or DMSO is often used. numberanalytics.com | Reaction proceeds via an SN2 mechanism. numberanalytics.com |

| Monomethylation | Methanol (CH₃OH), Dry HCl | Room temperature. researchgate.net | Regioselectivity depends on the diol structure; may produce mixtures. researchgate.net |

The oxidation of naphthalenediols can lead to the formation of naphthoquinones, a class of compounds with significant biological and chemical interest. The specific product depends on the position of the hydroxyl groups and the oxidizing agent used. For this compound, oxidation would likely proceed to form a fluorinated 1,6-naphthoquinone.

Common oxidizing agents for converting dihydroxynaphthalenes to naphthoquinones include:

Potassium superoxide (B77818) (KO₂): In aprotic media, KO₂ can effectively oxidize naphthalenediols, with the reaction proceeding at the solid-liquid interface. lookchem.com

Fremy's salt (Potassium nitrosodisulfonate): This reagent is particularly effective for the oxidation of naphthalenediols to their corresponding 1,2- or 1,4-naphthoquinones. oup.comoup.com

Copper(I) with molecular oxygen: In some cases, copper(I) catalysts can facilitate the oxidation of electron-rich naphthalenes using atmospheric oxygen, leading to the formation of 1,4-naphthoquinones. redalyc.org

1,4-Benzoquinone: This can act as an oxidant to convert 1,4-naphthalenediol to 1,4-naphthoquinone. researchgate.net

The presence of the electron-donating hydroxyl groups makes the naphthalene ring susceptible to oxidation. The fluorine atom, being electron-withdrawing, may slightly decrease the rate of oxidation compared to a non-fluorinated analogue, but the diol functionality is expected to be the primary driver of this reactivity.

| Oxidizing Agent | Naphthalenediol Type | Product | Reference |

|---|---|---|---|

| Potassium superoxide (KO₂) | Various dihydroxynaphthalenes | Mono- or dihydroxynaphthoquinones | lookchem.com |

| Fremy's Salt | 3-Acyl-1,2-naphthalenediols | 3-Acyl-1,2-naphthoquinones | oup.comoup.com |

| Cu(I) / O₂ | 1,3-Naphthalenediol | 1,4-Naphthoquinone | redalyc.org |

| 1,4-Benzoquinone | 1,4-Naphthalenediol | 1,4-Naphthoquinone | researchgate.net |

The two hydroxyl groups of this compound, particularly after deprotonation, can act as a bidentate ligand, binding to a metal ion to form a chelate complex. numberanalytics.com Chelation involves the formation of a ring structure containing the metal ion, which significantly enhances the stability of the complex compared to coordination with monodentate ligands. numberanalytics.com

Naphthalenediols are known to be effective chelating agents for a variety of transition metal ions, including Cu²⁺, Ni²⁺, and Co²⁺. researchgate.netrsc.org The stability and structure of the resulting complex depend on several factors, including the metal ion, the solvent, and the geometry of the diol. The relative positions of the 1,6-hydroxyl groups in this compound would lead to the formation of a larger chelation ring, which may influence its binding affinity and selectivity for different metal ions compared to diols with ortho (1,2) or peri (1,8) relationships. Some naphthalenediol-based ligands have been shown to form multinuclear metal complexes, where multiple metal ions are bridged by the ligand. rsc.orgacs.org

The formation of these metal complexes can be observed through techniques like UV-visible and fluorescence spectroscopy, where changes in the spectrum upon addition of a metal ion indicate complexation. researchgate.net

Oxidation Pathways of Naphthalene Diols

Reactivity Influenced by the Fluorine Atom

The fluorine atom at the C5 position exerts a powerful influence on the reactivity of the naphthalene ring system. This is due to its dual electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). wikipedia.org

Nucleophilic Aromatic Substitution (NAS): In NAS reactions, a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. For NAS to occur, the ring must typically be activated by strong electron-withdrawing groups. masterorganicchemistry.com The fluorine atom's potent -I effect helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the rate of NAS. masterorganicchemistry.com In fact, fluorine can itself serve as a leaving group in NAS reactions, particularly when there are other strong electron-withdrawing groups present on the ring. masterorganicchemistry.com

The electronic effects of the substituents in this compound determine the reactivity of each position on the naphthalene rings.

-OH Groups: The two hydroxyl groups are strong activating groups and are ortho-, para-directors for electrophilic substitution. msu.edulibretexts.org They strongly increase the electron density at the positions ortho and para to them.

In this compound, the combined effects can be summarized as follows for electrophilic attack:

The positions ortho and para to the powerful activating -OH groups (C2, C4, C5, C7) are strongly activated.

The directing effects of the two hydroxyl groups and the fluorine atom are cooperative in directing towards positions 4 and 7, and antagonistic at other positions. The strongest activation is likely at the C7 position (ortho to the C6-OH and para to the C1-OH) and the C2 position (ortho to the C1-OH). The C4 position is activated by the C1-OH (para) and C6-OH (meta), but deactivated by the adjacent fluorine. Predicting the major product of an electrophilic substitution would require considering the steric hindrance and the relative strengths of these competing effects. msu.edu

| Substituent | Effect on Reactivity | Directing Effect | Primary Mechanism |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Strong +M (Resonance) >> -I (Inductive) |

| -F (Fluoro) | Deactivating | Ortho, Para | Strong -I (Inductive) > +M (Resonance) |

Impact of Fluorine on Aromatic Substitution Reactions

Reactions on the Naphthalene Aromatic Ring System

The naphthalene core of this compound is susceptible to a variety of reactions that allow for the introduction of new functional groups and the construction of more complex molecular architectures. The positions for substitution are influenced by the electronic properties of the existing hydroxyl and fluoro substituents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. researchgate.netwikipedia.org The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. researchgate.net The reactivity and orientation of substitution on the this compound ring are dictated by the combined directing effects of the substituents.

The hydroxyl (-OH) groups at positions 1 and 6 are powerful activating, ortho-, para-directing groups, donating electron density to the ring via a resonance effect (+M). clockss.org This significantly enhances the nucleophilicity of the naphthalene system. The fluorine (-F) atom at position 5 is an ortho-, para-director but is considered a deactivating group. sigmaaldrich.com It withdraws electron density through a strong inductive effect (-I) while donating electron density weakly through resonance (+M). sigmaaldrich.com In electrophilic substitution on naphthalene itself, the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. ugr.esvedantu.com

For this compound, the powerful activating effect of the two hydroxyl groups dominates, directing incoming electrophiles to the ortho and para positions relative to them. The C1-OH directs to positions 2 and 4. The C6-OH directs to positions 5 and 7. The C5-F directs to positions 4 and 6. Considering the occupied positions, the most activated and sterically accessible positions for electrophilic attack would be C2, C4, and C7. The C4 position is particularly activated, being para to the C1-OH and ortho to the C5-F.

Examples of electrophilic aromatic substitution on related naphthalenediol systems include nitration, halogenation, and Friedel-Crafts reactions.

Nitration : The nitration of arenes involves the reaction with a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, which generates the electrophilic nitronium ion (NO₂⁺). vedantu.comchemistrystudent.comibchem.com The nitration of 1,8-dihydroxynaphthalene has been reported in the literature. rsc.org

Halogenation : The direct halogenation of naphthalenediols can be achieved using various reagents. For instance, 1,4-naphthalenediol can be chlorinated using chlorine gas with an iron(III) chloride catalyst. vulcanchem.com Bromination of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), a related dihydroxy-naphthalene derivative, can be accomplished with N-bromosuccinimide (NBS). vulcanchem.com

Friedel-Crafts Acylation : This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as AlCl₃. ontosight.aiorganic-chemistry.org The reaction of 1,5-dihydroxynaphthalene (B47172) with phthalic anhydride is a known example of a Friedel-Crafts type reaction. researchgate.net Photo-Friedel-Crafts acylation of 1,4-naphthoquinones with aldehydes has also been described. researchgate.net

| Reaction | Reagents | Substrate Example | Product Example | Reference(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1,8-Dihydroxynaphthalene | Nitro-1,8-dihydroxynaphthalene | rsc.org |

| Chlorination | Cl₂, FeCl₃ | 1,4-Naphthalenediol | 6-Chloro-1,4-naphthalenediol | vulcanchem.com |

| Bromination | N-Bromosuccinimide (NBS) | 5,8-Dihydroxy-1,4-naphthoquinone | 2-Bromo-5,8-dihydroxy-1,4-naphthoquinone | vulcanchem.com |

| Friedel-Crafts Acylation | Phthalic Anhydride | 1,5-Dihydroxynaphthalene | Anthraquinone derivative | researchgate.net |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often proceeding under mild conditions with high functional group tolerance. rsc.orgmdpi.com These reactions typically involve the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. dntb.gov.ua For derivatization of this compound, the hydroxyl groups would likely require protection, and the naphthalene core would need to be functionalized with a halide or triflate to serve as the electrophilic partner.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orglibretexts.org It is a highly versatile method for forming C(sp²)-C(sp²) bonds, making it suitable for synthesizing biaryl compounds. mdpi.com The reaction is widely used in the synthesis of complex molecules and materials. researchgate.net

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. sioc-journal.cnorganic-chemistry.org It is a key method for synthesizing arylalkynes and has been applied in the one-pot synthesis of benzofurans from o-iodophenols and terminal alkynes, a transformation relevant to the derivatization of hydroxylated naphthalenes. rsc.org

Buchwald-Hartwig Amination : This reaction forms aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org It is a powerful method for constructing C-N bonds and has largely replaced harsher traditional methods. wikipedia.org The reaction has been applied to substituted naphthalenes, for example in the derivatization of 3-bromo-2,7-dihydroxynaphthalene. molaid.com

| Coupling Reaction | Electrophile | Nucleophile | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate | Organoboron Reagent | Pd Catalyst, Base | Biaryl, Styrene, etc. | wikipedia.orglibretexts.orgmdpi.com |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd Catalyst, Cu Co-catalyst, Base | Aryl/Vinyl Alkyne | organic-chemistry.orgrsc.org |

| Buchwald-Hartwig | Aryl Halide or Triflate | Amine (1° or 2°) | Pd Catalyst, Base | Aryl Amine | wikipedia.orgorganic-chemistry.orgmolaid.com |

The hydroxyl groups of this compound are key functionalities for constructing fused heterocyclic systems, such as naphthofurans and naphthopyrans. These reactions significantly increase the structural complexity and can lead to compounds with interesting photophysical or biological properties.

Synthesis of Naphthofurans : Fused furan (B31954) rings can be constructed from naphthalenediols through various strategies. A common method involves the reaction of a naphthalenediol with a suitable C2 synthon. For instance, the reaction of 2,3-dihydroxynaphthalene (B165439) with specific reagents can lead to the formation of dinaphtho[2,1-b;2′,3′-d]furan-6-ol via a dehydration reaction. sigmaaldrich.com Another approach is the rhodium-catalyzed intermolecular cycloaddition of diazonaphthoquinones (derived from naphthalenediols) with enol ethers to yield dihydronaphthofurans. clockss.org Functionally embellished naphthofurans can also be synthesized from naphthols and propargyl alcohols in a cascade reaction. researchgate.net

Synthesis of Naphthopyrans : Naphthopyrans can be synthesized by reacting naphthalenediols with various partners. The reaction of naphthalenediols with arylidenemalononitriles can yield naphthodipyrans. scirp.org A widely used and robust method for naphthopyran synthesis is the acid-catalyzed condensation of a naphthol with a propargyl alcohol. nih.gov This reaction proceeds through a multistep pathway involving a Claisen rearrangement.

| Fused System | Precursors | Reaction Type | Key Reagents/Catalysts | Reference(s) |

| Naphthofuran | 2,3-Dihydroxynaphthalene | Dehydration/Dimerization | Strong Acid | sigmaaldrich.com |

| Dihydronaphthofuran | Diazonaphthoquinone, Enol Ether | Intermolecular Cycloaddition | Rh Catalyst | clockss.org |

| Naphthopyran | Naphthalenediol, Arylidenemalononitrile | Condensation/Cyclization | Base | scirp.org |

| Naphthopyran | Naphthol, Propargyl alcohol | Condensation/Rearrangement | Acid (e.g., TsOH) | nih.gov |

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

Design and Synthesis of Advanced Naphthalene-Diol Architectures with Fluorine

The incorporation of fluorine into complex organic molecules is a common strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and electronic characteristics. The synthesis of advanced architectures based on a this compound scaffold can lead to novel compounds with tailored functions.

A key strategy involves using the cyclization reactions described previously (Section 3.3.3) on fluorinated naphthol precursors. The synthesis of novel naphthopyrans containing fluorine substituents has been reported, and their photochromic properties have been investigated. dntb.gov.uasoton.ac.uk These compounds exhibit color change upon irradiation with UV light due to the electrocyclic opening of the pyran ring. soton.ac.uk The synthesis of these fluorinated naphthopyrans often follows the established acid-catalyzed condensation of a fluoronaphthol with a substituted propargyl alcohol.

Furthermore, the synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogs can be achieved through the cyclization of fluorinated alkene precursors. vulcanchem.com For example, Pd(II)-catalyzed Friedel-Crafts-type cyclization of 1,1-difluoro-1-alkenes can produce fluorinated phenacenes, where the regioselectivity is controlled by the high reactivity of the naphthalene α-carbon towards electrophilic attack. vulcanchem.com Applying these principles to precursors derived from this compound could provide access to a wide range of novel, complex fluorinated architectures. The synthesis of naphthofuran derivatives where the parent ring contains fluorine has also been described, highlighting the compatibility of these synthetic routes with halogenated precursors. google.com

| Architecture | Synthetic Strategy | Precursor Examples | Key Features | Reference(s) |

| Fluorinated Naphthopyrans | Acid-catalyzed condensation & cyclization | Fluoronaphthol, Propargyl alcohol | Photochromism | dntb.gov.uasoton.ac.uk |

| Fluorinated Naphthofurans | Transition-metal catalyzed coupling & cyclization | o-Furan aryl propargyl alcohol, Aryl boronic acid | Potential biological activity | google.com |

| Fluorinated Phenacenes | Pd(II)-catalyzed Friedel-Crafts cyclization | Aryl-substituted 1,1-difluoro-1-alkenes | F-PAH synthesis | vulcanchem.com |

Advanced Spectroscopic and Structural Elucidation Methodologies in the Characterization of 5 Fluoronaphthalene 1,6 Diol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentbldpharm.com

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Fluoronaphthalene-1,6-diol. By analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, a complete assignment of the molecule's protons and carbons can be achieved, confirming the specific substitution pattern.

In the ¹H NMR spectrum, the aromatic protons would exhibit chemical shifts and coupling patterns characteristic of the substituted naphthalene (B1677914) ring system. The hydroxyl protons would typically appear as broad singlets, although their chemical shift can be highly dependent on the solvent and concentration. The remaining aromatic protons would show complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms (C-F and C-OH) would be significantly deshielded, appearing at lower fields. Carbon-fluorine couplings (JCF) are particularly diagnostic, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and fluorine atoms (¹JCF, ²JCF, ³JCF).

¹⁹F NMR is a highly sensitive technique for observing the fluorine atom directly. researchgate.net For this compound, the spectrum would likely show a single resonance, which would be split into a multiplet due to couplings with nearby aromatic protons.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all signals and confirming the connectivity of the atoms within the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Signal | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

|---|---|---|---|

| ¹H NMR | Aromatic H | 6.8 - 8.0 | Multiplets, influenced by J(H,H) and J(H,F) |

| Hydroxyl OH | 5.0 - 9.0 | Broad singlet | |

| ¹³C NMR | C-F | 155 - 165 | d, ¹J(C,F) ≈ 240-250 |

| C-OH | 150 - 160 | s or d, with smaller J(C,F) | |

| Aromatic C | 105 - 140 | d or s, with various J(C,F) couplings |

| ¹⁹F NMR | Ar-F | -110 to -130 | Multiplet, due to J(H,F) couplings |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₇FO₂), high-resolution mass spectrometry (HRMS) would confirm its exact molecular weight of 178.0430 g/mol . nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a pseudomolecular ion [M+H]⁺ or [M-H]⁻. The subsequent fragmentation would be dictated by the structure of the naphthalene core and its substituents.

Expected fragmentation pathways for the molecular ion would include:

Loss of a fluorine atom: [M-F]⁺

Loss of a hydroxyl group: [M-OH]⁺

Loss of water: [M-H₂O]⁺

Loss of carbon monoxide (CO): A common fragmentation for phenols and naphthols, leading to [M-CO]⁺.

Loss of HF: [M-HF]⁺

The precise masses of these fragment ions can be used to deduce their elemental composition, providing strong evidence for the proposed structure. The relative abundance of these fragments helps in understanding the stability of different parts of the molecule. For instance, the fragmentation of related compounds like 1-fluoronaphthalene (B124137) has been studied, providing a basis for predicting these pathways. alfa-chemistry.comnih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (monoisotopic) | Description |

|---|---|---|---|

| [M]⁺ | C₁₀H₇FO₂⁺ | 178.04 | Molecular Ion |

| [M-F]⁺ | C₁₀H₇O₂⁺ | 159.04 | Loss of Fluorine |

| [M-OH]⁺ | C₁₀H₆FO⁺ | 161.04 | Loss of a Hydroxyl group |

| [M-CO]⁺ | C₉H₇FO⁺ | 150.05 | Loss of Carbon Monoxide |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identificationresearchgate.net

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. These two methods are complementary; a molecular vibration may be strong in IR but weak in Raman, and vice-versa, depending on the change in dipole moment and polarizability, respectively. nih.govedinst.com

Key vibrational modes expected for this compound include:

O-H Stretching: A strong, broad absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, is characteristic of the hydroxyl groups, which are likely involved in intermolecular hydrogen bonding in the solid state.

Aromatic C-H Stretching: These vibrations appear as multiple weak to medium bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: Strong to medium intensity bands between 1450 and 1650 cm⁻¹ are indicative of the naphthalene ring system.

C-O Stretching: These vibrations for the naphthol groups are expected in the 1200-1300 cm⁻¹ region.

C-F Stretching: A strong, characteristic absorption band for the aryl-fluoride bond is expected in the 1100-1250 cm⁻¹ range.

Out-of-Plane (OOP) C-H Bending: Bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring, which are often weak in the IR spectrum. mt.com

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1650 | Strong to Medium |

| C-O Stretch | IR | 1200 - 1300 | Strong |

| C-F Stretch | IR | 1100 - 1250 | Strong |

Ultraviolet-Visible Absorption and Emission Spectroscopy for Electronic Structure Insightsresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, responsible for the absorption of UV light. The presence of substituents like the hydroxyl (-OH) and fluoro (-F) groups, which act as auxochromes, modifies the electronic structure and influences the absorption spectrum. ijprajournal.com

The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. Compared to unsubstituted naphthalene, the presence of the electron-donating hydroxyl groups and the electronegative fluorine atom is expected to cause a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths. msu.edu

Fluorescence spectroscopy can also be employed to study the emission properties of the compound after electronic excitation. Naphthalene and its derivatives are often fluorescent, and studying the emission spectrum can provide further insights into the electronic structure and the influence of the substituents on the excited states.

Table 4: Predicted UV-Visible Absorption Data for this compound (in a non-polar solvent)

| Transition Type | Predicted λ_max (nm) | Description |

|---|---|---|

| π → π* | ~230 - 250 | High energy transition |

| π → π* | ~280 - 300 | Characteristic naphthalene band |

X-ray Crystallography for Solid-State Molecular Architectureresearchgate.net

Single-crystal X-ray crystallography is the most powerful and definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique would provide an unambiguous confirmation of the atomic connectivity and the stereochemistry of this compound.

A successful crystallographic analysis would yield a detailed model of the molecule, providing precise measurements of:

Bond Lengths: The exact lengths of all covalent bonds (C-C, C-H, C-O, C-F).

Bond Angles: The angles between adjacent bonds, confirming the geometry of the naphthalene ring and its substituents.

Intermolecular Interactions: Crucially, this method would reveal the nature and geometry of hydrogen bonding between the hydroxyl groups of adjacent molecules in the crystal lattice. It would also show other non-covalent interactions, such as π-π stacking of the naphthalene rings.

This data is invaluable for understanding the molecule's physical properties and how it organizes itself in the solid state. Although no specific crystal structure for this compound is publicly available, the expected parameters can be inferred from known structures of similar molecules.

Table 5: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| C-C (aromatic) Bond Length | 1.36 - 1.42 Å |

| C-O Bond Length | 1.35 - 1.39 Å |

| C-F Bond Length | 1.33 - 1.37 Å |

| C-C-C Bond Angle (in ring) | ~120° |

Theoretical and Computational Chemistry Studies of 5 Fluoronaphthalene 1,6 Diol

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding of 5-Fluoronaphthalene-1,6-diol. uwo.cahokudai.ac.jpnih.gov These calculations can predict the distribution of electron density, molecular orbital energies, and the nature of the covalent bonds within the molecule.

In this compound, the naphthalene (B1677914) core is functionalized with a highly electronegative fluorine atom and two electron-donating hydroxyl groups. This substitution pattern creates a complex electronic environment. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can provide a detailed picture of this environment. bohrium.com Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO (the ∆E value) is a key indicator of the molecule's kinetic stability and optical properties. bohrium.comresearchgate.net For similar fluorinated naphthalene derivatives, the HOMO-LUMO gap has been computationally investigated to understand their electronic and nonlinear optical (NLO) properties. bohrium.com

Natural Bond Orbital (NBO) analysis is another vital computational technique that can be applied. It allows for the investigation of charge distribution and conjugative interactions within the molecule. For this compound, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs of the hydroxyl groups and the fluorine atom into the naphthalene π-system. It would also describe the polarization of the C-F and O-H bonds.

The following table illustrates typical data that can be obtained from quantum chemical calculations for a molecule like this compound, based on studies of related compounds. bohrium.comresearchgate.net

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (∆E) | 5.3 eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | ~3.5 D | Quantifies the overall polarity of the molecule. |

| NBO Charge on Fluorine | -0.45 e | Shows the partial negative charge due to high electronegativity. |

| NBO Charge on C5 | +0.30 e | Indicates the partial positive charge on the carbon bonded to fluorine. |

Note: These values are illustrative and would need to be specifically calculated for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For this compound, a key reaction of interest is Nucleophilic Aromatic Substitution (SNAr).

DFT calculations can model the SNAr reaction pathway, for example, the substitution of the fluorine atom by a nucleophile. researchgate.net Such studies can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable Meisenheimer complex intermediate. researchgate.netnih.gov The activation energy barriers for each step can be calculated, providing insights into the reaction kinetics. dntb.gov.ua For fluoronaphthalenes, studies have shown that SNAr reactions can proceed via a concerted mechanism, with a single transition state having a lower activation barrier compared to a stepwise pathway. researchgate.net

Furthermore, computational models can predict the regioselectivity of reactions. In cases where multiple reaction sites are available, such as the different positions on the naphthalene ring, computational chemistry can determine the most likely site of attack by a nucleophile or electrophile. dntb.gov.ua For instance, in cation radical-accelerated SNAr, computational studies have shown that functionalization occurs at the site that experiences the largest change in Natural Population Analysis (NPA) values upon oxidation. nih.govnih.gov

The table below summarizes the kind of data that can be generated from computational modeling of a hypothetical SNAr reaction on this compound.

| Reaction Parameter | Calculated Value (Illustrative) | Description |

| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -15 kcal/mol | The net energy change of the reaction (exothermic if negative). |

| Transition State Geometry | Trigonal bipyramidal at C5 | The molecular structure at the highest point of the energy profile. |

| Key Bond Lengths in TS | C-F: 1.8 Å, C-Nu: 2.1 Å | Elongated C-F bond and forming C-Nucleophile bond in the transition state. |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are governed by a balance of steric and electronic interactions. Computational methods are essential for exploring the potential energy surface to identify stable conformers and the energy barriers between them. rsc.orgnih.gov

A key feature of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen of the hydroxyl group at the 6-position and the fluorine atom at the 5-position (O-H···F), or between the two hydroxyl groups. The presence and strength of such interactions significantly influence the molecule's conformation and properties. nih.govrsc.orgustc.edu.cn

Computational analysis can predict the geometries and relative energies of different conformers. nih.gov For example, calculations can determine whether a conformation with an intramolecular O-H···F hydrogen bond is more stable than one where the hydroxyl group is oriented away from the fluorine. The strength of such a hydrogen bond can be estimated from the geometry (e.g., H···F distance and O-H···F angle) and through techniques like NBO analysis, which can quantify the donor-acceptor orbital interactions. nih.gov In related systems like 2-fluorophenylboronic acid, a stabilizing intramolecular OH···F hydrogen bond has been computationally identified. nih.gov

| Conformational Parameter | Calculated Value (Illustrative) | Interpretation |

| Dihedral Angle (C4-C5-C6-O) | ~0° or ~180° | Describes the orientation of the hydroxyl group at C6 relative to the ring. |

| H(O6)···F5 Distance | 2.1 Å | A short distance suggests a possible intramolecular hydrogen bond. |

| O-H···F Angle | 150° | An angle close to 180° indicates a relatively strong hydrogen bond. |

| Relative Energy of Conformers | ΔE = 3 kcal/mol | The energy difference between the most and next most stable conformers. |

Prediction of Spectroscopic Properties through Computational Methods

Quantum chemical calculations are widely used to predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra and confirming molecular structures. nih.gov

For this compound, DFT methods can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nsf.gov Computed isotropic shielding values are converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). Linear scaling methods are often used to correct for systematic errors in the calculations, improving the accuracy of the predictions. nih.govacs.org This is particularly valuable for assigning signals in complex spectra, especially for the ¹⁹F nucleus, which has a wide chemical shift range. researchgate.net

Vibrational spectra (Infrared and Raman) can also be simulated. nih.gov Calculation of harmonic vibrational frequencies allows for the assignment of experimental absorption bands to specific molecular motions, such as O-H stretching, C-F stretching, and aromatic ring vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

The table below shows examples of computationally predicted spectroscopic data.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Correlation |

| ¹⁹F Chemical Shift | -120 ppm | Helps assign the fluorine resonance in the experimental spectrum. nih.govacs.org |

| ¹³C Chemical Shift (C5) | 160 ppm (JCF = 245 Hz) | Predicts the chemical shift and C-F coupling constant for the carbon attached to fluorine. |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ (H-bonded) | A red-shifted frequency compared to a free O-H group indicates hydrogen bonding. |

| IR Frequency (C-F stretch) | 1150 cm⁻¹ | Corresponds to the stretching vibration of the carbon-fluorine bond. |

Exploration of Fluorine's Stereoelectronic Effects on the Naphthalene Diol Scaffold

The introduction of a fluorine atom onto the naphthalene diol framework imparts significant stereoelectronic effects that modulate the molecule's conformation, reactivity, and electronic properties. nii.ac.jp Fluorine is the most electronegative element, leading to a strong inductive (-I) effect, withdrawing electron density from the carbon atom to which it is attached and, to a lesser extent, from the rest of the aromatic system.

This strong inductive withdrawal can affect the acidity of the hydroxyl protons and the nucleophilicity of the oxygen atoms. Computationally, this can be quantified by examining the calculated pKa values and the NBO charges on the oxygen atoms.

Mechanistic Investigations of 5 Fluoronaphthalene 1,6 Diol Transformations

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic data are crucial for understanding the feasibility and rate of chemical transformations. For 5-Fluoronaphthalene-1,6-diol, key reactions include oxidation, electrophilic substitution, and reactions involving the hydroxyl groups, such as etherification or esterification. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, we can infer its likely behavior based on studies of similar fluorinated and hydroxylated naphthalene (B1677914) systems.

One of the primary transformations for naphthalene diols is oxidation. The presence of two hydroxyl groups on the naphthalene ring makes it susceptible to oxidation to the corresponding naphthoquinone. The fluorine atom at the 5-position is expected to influence the thermodynamics of this process. Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect (-I), which can impact the oxidation potential. rsc.org

Table 1: Hypothetical Thermodynamic Data for the Oxidation of Naphthalene-1,6-diol and its 5-Fluoro Derivative

| Compound | Reaction | Standard Gibbs Free Energy (ΔG°) (kJ/mol) | Standard Enthalpy (ΔH°) (kJ/mol) | Standard Entropy (ΔS°) (J/mol·K) |

|---|---|---|---|---|

| Naphthalene-1,6-diol | Oxidation to 1,6-Naphthoquinone | -180 | -210 | -100 |

| This compound | Oxidation to 5-Fluoro-1,6-naphthoquinone | -170 | -200 | -100 |

Note: These values are illustrative and based on general principles. The more positive ΔG° for the fluorinated compound suggests a thermodynamically less favorable oxidation due to the electron-withdrawing nature of fluorine.

Kinetically, the rate of reactions such as O-acylation can be studied to understand the nucleophilicity of the hydroxyl groups. The fluorine atom's electron-withdrawing effect would likely decrease the electron density on the hydroxyl oxygen atoms, thereby reducing their nucleophilicity and slowing the rate of reactions with electrophiles compared to the non-fluorinated parent diol.

Role of Fluorine and Hydroxyl Groups in Reaction Selectivity and Rate

The fluorine and hydroxyl substituents play a determining role in both the rate and selectivity of reactions involving this compound.

The hydroxyl groups are directing groups for electrophilic aromatic substitution, activating the naphthalene ring and directing incoming electrophiles to ortho and para positions. As such, they facilitate reactions at positions 2, 4, 5, and 7. However, the presence of the fluorine atom at position 5 complicates this.

The fluorine atom exerts a powerful inductive electron-withdrawing effect, which deactivates the ring towards electrophilic attack. oup.com This effect is most pronounced at the adjacent positions. Conversely, fluorine can act as a weak π-donor through a resonance effect (+R), which can stabilize adjacent carbocations. oup.com This dual role influences regioselectivity. For instance, in electrophilic substitution reactions, the fluorine atom at C-5 would strongly disfavor substitution at the adjacent C-4 and C-6 (which is already substituted with a hydroxyl group) positions due to its inductive effect.

In reactions involving nucleophilic attack on the aromatic ring, the fluorine atom can act as a leaving group, although the C-F bond is very strong. mit.edu However, under specific conditions, such as those involving powerful nucleophiles or transition-metal catalysis, nucleophilic aromatic substitution (SNAAr) could be possible.

The interplay between the activating hydroxyl groups and the deactivating fluorine atom creates a complex reactivity profile. For example, in a potential nitration reaction, the hydroxyl groups would direct the nitro group to positions 2, 4, and 7. However, the fluorine at C-5 would disfavor attack at C-4. Therefore, substitution would likely be directed to the 2 and 7 positions.

Elucidation of Intermediates and Transition States

Understanding the intermediates and transition states of reactions involving this compound is key to explaining the observed reactivity and selectivity.

In electrophilic aromatic substitution , the reaction proceeds through a carbocation intermediate known as a sigma complex or Wheland intermediate. The stability of this intermediate determines the reaction rate and the position of substitution. The fluorine atom can stabilize an adjacent carbocation through resonance donation of its lone pairs. oup.com However, its strong inductive effect is generally destabilizing. Computational studies on similar fluorinated aromatic systems could help elucidate the relative energies of the possible transition states leading to different regioisomers.

In oxidation reactions to form a quinone, the mechanism likely involves the stepwise loss of two protons and two electrons. The reaction may proceed through a semiquinone radical intermediate. The electron-withdrawing fluorine atom would influence the stability of this radical intermediate.

For reactions involving the hydroxyl groups, such as deoxyfluorination , where a hydroxyl group is replaced by fluorine, the mechanism often involves activation of the hydroxyl group to form a better leaving group (e.g., a sulfonate ester). acs.org The subsequent nucleophilic substitution by a fluoride (B91410) ion can proceed via an SN1 or SN2-type mechanism. The transition state for an SN2 reaction would involve a pentacoordinate carbon atom.

Table 2: Plausible Intermediates in Transformations of this compound

| Reaction Type | Plausible Intermediate | Key Features |

|---|---|---|

| Electrophilic Nitration | Wheland Intermediate (Sigma Complex) | Positively charged, sp3-hybridized carbon at the site of attack. Stability influenced by both -I and +R effects of fluorine. |

| Oxidation | Semiquinone Radical | Unpaired electron delocalized over the aromatic system. Stability affected by the electronic nature of substituents. |

| Deoxyfluorination (of a hydroxyl) | Alkoxyphosphonium or Sulfonate Ester | The hydroxyl group is converted into a good leaving group prior to nucleophilic attack by fluoride. mit.edu |

Stereochemical Outcomes of Reactions Involving this compound

The stereochemistry of reactions involving this compound is particularly relevant when new stereocenters are formed, for instance, during the reduction of the aromatic ring or in addition reactions.

A notable example comes from the study of the fungal metabolism of 1-fluoronaphthalene (B124137), a related compound. The enzymatic oxidation by Cunninghamella elegans was found to produce trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene. asm.org This suggests that the metabolic pathway likely proceeds through an arene oxide intermediate, which is then opened by the nucleophilic attack of water in a trans-selective manner. By analogy, the enzymatic dihydroxylation of this compound at a different double bond would also be expected to yield a trans-diol.

In synthetic reactions, the stereochemical outcome will depend on the mechanism. For example, if one of the hydroxyl groups were to be replaced via an SN2 mechanism, an inversion of configuration at that carbon would be expected, provided it is a stereocenter. If the reaction proceeds through a planar carbocation intermediate (SN1 mechanism), a racemic mixture of products would be anticipated. mit.edu

The stereochemical arrangement of the hydroxyl and fluorine groups on the naphthalene scaffold can also direct the stereochemical course of subsequent reactions by sterically blocking one face of the molecule or by participating in substrate-controlled diastereoselective transformations.

Research Applications of 5 Fluoronaphthalene 1,6 Diol and Its Derivatives in Advanced Chemical Sciences

Precursors for Functional Polymers and Resins with Enhanced Properties

The development of high-performance polymers is critical for applications in aerospace, electronics, and protective coatings, where materials are required to withstand extreme conditions. The introduction of fluorine into polymer structures is a well-established strategy for enhancing properties such as thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant and moisture absorption. redalyc.orgmdpi.comresearchgate.net The rigid naphthalene (B1677914) backbone, when incorporated into polymer chains, can further improve thermal and mechanical characteristics. researchgate.net

Development of Fluorinated Epoxy Resin Systems

Epoxy resins are a vital class of thermosetting polymers known for their excellent adhesion, mechanical strength, and chemical resistance. redalyc.orgsakshichemsciences.com However, standard epoxy resins, such as those based on Bisphenol A diglycidyl ether (BADGE), can have limitations in high-temperature applications and may exhibit undesirable dielectric properties for advanced electronics. researchgate.netcnrs.fr Research has focused on synthesizing novel epoxy monomers to create resins with superior performance profiles.

The use of naphthalenediols, such as 1,6-dihydroxynaphthalene, as precursors for epoxy resins has been shown to produce materials with improved thermal resistance. google.com The general synthesis involves the reaction of the diol with epichlorohydrin (B41342) in the presence of an alkali like sodium hydroxide (B78521) to form the corresponding diglycidyl ether monomer. google.com This naphthalenic epoxy monomer can then be cured with various hardeners (e.g., aromatic amines or anhydrides) to form a cross-linked network. researchgate.netcnrs.fr

The incorporation of fluorine into the epoxy resin backbone, often through the use of fluorinated diols or other fluorinated monomers, imparts a range of beneficial properties. redalyc.orgresearchgate.net These fluorinated epoxy resins (FERs) exhibit:

Reduced Water Absorption: The hydrophobic nature of fluorine atoms leads to cured resins with significantly lower moisture uptake, enhancing their reliability in humid environments. mdpi.comcnrs.fr

Improved Chemical Resistance and Surface Properties: Fluorinated surfaces are known for their oleophobicity and hydrophobicity, leading to resins with excellent chemical inertness and low surface energy. google.comd-nb.info

Given these principles, 5-Fluoronaphthalene-1,6-diol is a highly promising, though not yet widely documented, precursor for advanced fluorinated epoxy systems. By reacting it with epichlorohydrin, a fluorinated naphthalene diglycidyl ether monomer can be synthesized. Curing this monomer would combine the rigidity and thermal stability of the naphthalene core with the performance enhancements of fluorination. Research on similar structures, such as a naphthyl epoxy resin containing 4-fluorobenzoyl side chains, has demonstrated excellent thermal stability (Tg of 170 °C), a low dielectric constant (2.97 at 1 MHz), and a high water contact angle (116°), validating the potential of this approach. rsc.org

Table 1: Comparison of Properties in Epoxy Resin Systems

| Property | Standard Epoxy (BADGE) | Naphthalene-Based Epoxy | Fluorinated Epoxy |

|---|---|---|---|

| Thermal Resistance | Moderate | High researchgate.net | High mdpi.comcnrs.fr |

| Dielectric Constant | Higher | Moderate | Low mdpi.comrsc.org |

| Water Absorption | Higher | Moderate | Low researchgate.netcnrs.fr |

| Chemical Resistance | Good | Very Good | Excellent redalyc.org |

This table provides a generalized comparison based on reported properties in the literature. Specific values depend on the exact monomer structure and curing agent used.

Building Blocks for Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has led to the development of complex, functional architectures. thno.org Host-guest chemistry, a central concept in this field, involves the binding of a "guest" molecule within the cavity or framework of a "host" molecule. rsc.org The design of host molecules with specific recognition properties is crucial for applications in sensing, catalysis, and drug delivery.

Fluoronaphthalene derivatives have emerged as valuable components in the construction of sophisticated host systems. The fluorine atom can participate in non-covalent interactions and, more significantly, serve as a sensitive reporter group in 19F NMR spectroscopy. This technique allows for precise monitoring of the host-guest binding events.

A notable example is the development of 19F NMR-based lithium sensors using fluoronaphthalene crown ethers. researchgate.net In this research, a fluoronaphthalene unit is integrated into a crown ether macrocycle. Crown ethers are well-known hosts for alkali metal cations. The binding of a lithium ion (the guest) into the cavity of the fluoronaphthalene-containing crown ether (the host) alters the electronic environment of the nearby fluorine atom. This change is detected as a shift in the 19F NMR signal, allowing for the quantification of the guest. This application highlights how the fluoronaphthalene scaffold can be used to create highly selective and responsive molecular sensors.

While direct use of this compound in published supramolecular systems is not prominent, its structure is amenable to such applications. The two hydroxyl groups provide reactive handles for incorporating the fluoronaphthalene unit into larger macrocyclic hosts, such as calixarenes or cyclodextrins, to create novel host-guest systems with built-in spectroscopic reporters. thno.org

Components in Optoelectronic Materials Research

Polycyclic aromatic hydrocarbons (PAHs) are a foundational class of materials for organic electronics due to their delocalized π-electron systems, which facilitate charge transport and light emission. Naphthalene-based materials have been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as photosensitizers. ucf.edu

The introduction of fluorine into PAHs is a key strategy for tuning their optoelectronic properties. Fluorination can:

Lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can improve charge injection and device stability.

Enhance electron mobility in n-type semiconductor materials.

Increase the photostability and thermal stability of the material.

Research into fluorinated naphthyl derivatives for electronic applications supports this potential. For instance, the development of a novel naphthyl epoxy resin with fluorobenzoyl side chains resulted in a material with a significantly lower dielectric constant, a critical property for insulating layers in microelectronics. rsc.org In the context of light-emitting materials, fluoronaphthalene has been studied as a component in photosensitizers, demonstrating the role of the naphthalene core in energy transfer processes. ucf.edu Furthermore, 1-fluoronaphthalene (B124137) has been used as a starting material in palladium-catalyzed cross-coupling reactions to synthesize more complex aromatic systems, a common approach for building organic electronic materials. acs.org

Although research specifically detailing the application of this compound in optoelectronic devices is limited, its core structure is highly relevant. The fluoronaphthalene unit is a promising building block, and the diol functional groups allow for its polymerization or incorporation into larger conjugated systems for the rational design of new optoelectronic materials.

Chemical Probes for Mechanistic Biological Studies

Chemical probes are small molecules designed to selectively interact with a specific protein or biomolecule, allowing researchers to study its function in complex biological systems like living cells. promega.com.auchemicalprobes.org Fluorescent probes, which report on their binding or local environment through changes in their light-emitting properties, are particularly powerful tools.

The naphthalene scaffold is a well-known fluorophore, and its derivatives are frequently used to construct fluorescent probes. The introduction of a fluorine atom can further modulate the probe's spectroscopic properties and cell permeability.

A significant application of a derivative of this compound is in the creation of fluorescent probes for detecting glutathione (B108866) (GSH) in living cells. thno.orgnih.gov In this work, researchers synthesized 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA), a probe that exhibits a fluorescent response upon reaction with biothiols like GSH. Glutathione is a critical antioxidant, and its levels are indicative of cellular oxidative stress, which is implicated in numerous diseases, including sepsis. thno.orgnih.gov

The FNDA probe demonstrated the ability to detect GSH in living cells and showed potential for clinical diagnosis and mortality prediction in sepsis patients. thno.orgnih.gov This research serves as a clear example of how the fluoronaphthalene core can be functionalized to create a highly effective chemical probe for studying important biological mechanisms. The synthesis of such probes often begins with a core structure like a naphthalenediol, which is then chemically modified to install the reactive sensing groups and tune the fluorescent properties.

Scaffolds for the Design of Enzyme Modulators in Research Contexts

Enzyme modulators, particularly inhibitors, are indispensable tools in chemical biology and drug discovery for validating the role of specific enzymes in disease pathways. wdh.ac.id The molecular scaffold of a potential inhibitor is the core structure upon which various functional groups are appended to achieve potent and selective binding to the enzyme's active site.

The fluoronaphthalene framework has been explored as a scaffold for designing enzyme modulators. The rigid aromatic system can fit into binding pockets, while the fluorine atom can form key interactions (such as hydrogen bonds or dipole-dipole interactions) with the protein and enhance binding affinity or selectivity.

Examples of research in this area include:

Antidepressant Synthesis: In a review of metal-catalyzed reactions for synthesizing antidepressant molecules, which often act as enzyme or transporter modulators, 1-fluoronaphthalene was used as a key reactant in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor. rsc.org

CYP1B1 Inhibitors: Research into inhibitors for Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many tumors, has utilized scaffold-hopping approaches to discover new inhibitor frameworks. nih.gov While not directly mentioning this compound, this type of research explores diverse aromatic scaffolds to find new modulators.

KRAS Modulators: Patents have been filed for novel KRAS inhibitors, an important oncology target, that utilize complex heterocyclic systems. google.com The design of such molecules often involves exploring a wide range of aromatic and heteroaromatic building blocks, for which fluoronaphthalene derivatives are potential candidates.

The this compound structure provides a valuable starting point for scaffold design. The diol groups can be functionalized to introduce a variety of side chains, allowing for the exploration of structure-activity relationships in the development of new, selective enzyme modulators for research purposes.

Precursors for Radiopharmaceutical Development in Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes. Fluorine-18 (18F) is one of the most widely used isotopes for PET due to its convenient half-life (109.7 minutes) and low positron energy, which allows for high-resolution imaging. rsc.org

The development of new 18F-labeled radiopharmaceuticals is a major focus of medicinal chemistry research. This often involves synthesizing a precursor molecule that can be rapidly and efficiently labeled with 18F in the final step. Compounds that already contain a fluorine atom are attractive precursors, as the existing fluorine can be replaced with 18F via nucleophilic substitution. This approach is particularly useful for aromatic fluorides. rsc.orgscribd.com

This compound represents a potential precursor for the development of novel 18F-labeled PET tracers. The existing fluorine atom on the naphthalene ring could potentially be substituted with 18F. The diol functionalities offer sites for conjugation to targeting vectors (e.g., peptides or antibodies) or for modification to improve pharmacokinetic properties. Although direct radiolabeling of this specific diol is not yet reported in the literature, the use of fluorinated aromatic compounds as precursors for 18F radiolabeling is a well-established strategy in the development of imaging agents for oncology, neurology, and cardiology.

Environmental and Biotransformation Research of Fluorinated Naphthalene Diols

Microbial Transformation Pathways of Fluorinated Aromatic Compounds

The microbial transformation of fluorinated aromatic compounds is a critical area of research for understanding the environmental fate of these often persistent chemicals. Microorganisms have evolved diverse enzymatic systems to metabolize aromatic compounds, and some of these enzymes can also process fluorinated analogues. The introduction of a fluorine atom onto an aromatic ring, such as in naphthalene (B1677914), significantly influences its susceptibility to microbial attack.

Fungi, particularly from the genera Cunninghamella, have been extensively studied for their ability to metabolize xenobiotics, including fluorinated compounds. nih.gov For instance, the fungus Cunninghamella elegans has been shown to oxidize 1-fluoronaphthalene (B124137). ucd.ie The primary transformation pathway involves the dihydroxylation of the aromatic ring, leading to the formation of trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene and trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene. ucd.ie This suggests that the fungal monooxygenase enzymes are capable of attacking the fluorinated ring, although the fluorine atom itself can block epoxidation at the site of substitution. ucd.ie

In bacteria, the degradation of naphthalene is a well-characterized process, often initiated by a naphthalene dioxygenase enzyme system. This system typically introduces two hydroxyl groups to form a cis-dihydrodiol. nih.govethz.ch While direct studies on 5-Fluoronaphthalene-1,6-diol are limited, the established pathways for naphthalene provide a likely model. The initial degradation of naphthalene often yields metabolites such as 1-naphthol (B170400), salicylic (B10762653) acid, and catechol. nih.gov It is plausible that fluorinated naphthalenes, including diols, undergo similar initial hydroxylation steps. However, the strong carbon-fluorine bond can impede further degradation, sometimes leading to the accumulation of hydroxylated, fluorinated dead-end products. oup.com

The position of the fluorine atom on the aromatic ring is a crucial determinant of the compound's biodegradability. ucd.ie Depending on its location, it can either block or alter the regioselectivity of enzymatic attack. For many fluorinated aromatic compounds, the initial microbial attack results in the formation of fluorinated catechols, which may or may not be further metabolized.

Enzymatic Biocatalysis for Derivatization or Degradation Studies

Enzymatic biocatalysis offers a powerful tool for the targeted derivatization or degradation of complex molecules like fluorinated naphthalene diols. Enzymes, valued for their high specificity and ability to function under mild conditions, can overcome some of the challenges associated with conventional chemical synthesis. nih.govmdpi.com

Lipases are a class of enzymes that have demonstrated broad utility in organic synthesis, including the modification of diols. mdpi.com For example, lipases have been successfully used in the polycondensation of dicarboxylic acids with diols to create polyesters. mdpi.com While not specific to this compound, this demonstrates the potential of enzymes to react with diol functional groups, which could be applied for derivatization.

Dioxygenase enzymes are central to the initial stages of aerobic degradation of aromatic compounds. researchgate.net Naphthalene dioxygenase, for example, catalyzes the stereospecific dihydroxylation of naphthalene. ethz.ch This enzymatic reaction is the first step in a pathway that can lead to ring cleavage and complete mineralization. The substrate tolerance of these enzymes is a key area of research. Studies on substituted naphthalenes have shown that the presence and position of a substituent can significantly affect the rate and regioselectivity of the dioxygenase attack. oup.com For fluorinated naphthalenes, dioxygenases can produce fluorinated dihydrodiols. ucd.ie

The further enzymatic processing of these fluorinated diols is critical for complete degradation. Dehydrogenases can convert dihydrodiols to the corresponding catechols. Subsequent ring-cleavage enzymes, such as catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, are responsible for breaking the aromatic ring. oup.com The efficiency of these downstream enzymes on fluorinated catechols is a key factor determining whether the compound will be fully degraded or if persistent metabolites will accumulate.

Research into the enzymatic transformation of fluorinated compounds is not only crucial for bioremediation but also for biocatalytic applications. The ability of enzymes to selectively modify fluorinated molecules can be harnessed to produce valuable, highly functionalized chemical intermediates that are difficult to synthesize through traditional chemistry. ucd.ie

Understanding Environmental Persistence and Degradation Mechanisms of Fluorinated Naphthalenes

The environmental persistence of fluorinated compounds is largely attributed to the strength and stability of the carbon-fluorine (C-F) bond. nih.gov This bond is the strongest single bond in organic chemistry, making compounds containing it often resistant to both chemical and biological degradation. nih.gov As a result, many fluorinated organic compounds, including poly- and perfluoroalkyl substances (PFAS), are highly persistent in the environment. ucd.ienih.gov

For fluorinated naphthalenes, persistence is influenced by the degree and position of fluorination. While some microbial degradation can occur, as discussed in the previous sections, the process is often slow and may be incomplete. In some cases, the biotransformation of fluorinated naphthalenes can lead to the formation of hydroxylated metabolites that are more persistent than the parent compound. oup.commetu.edu.tr These "dead-end" products can accumulate in the environment, posing potential toxicological risks. metu.edu.tr

The degradation of naphthalene in natural ecosystems has been studied in microcosms, with mineralization half-lives ranging from several weeks in environments with a history of hydrocarbon exposure to longer periods in pristine environments. nih.gov The presence of a fluorine substituent is expected to increase this half-life significantly. The rate of degradation is dependent on the presence and activity of microbial populations capable of metabolizing aromatic hydrocarbons. nih.gov

The ultimate fate of fluorinated naphthalenes in the environment depends on a complex interplay of factors including microbial activity, bioavailability, and abiotic degradation processes such as photolysis. While biodegradation is a key removal mechanism for many organic pollutants, the recalcitrance of the C-F bond presents a significant challenge for the complete mineralization of fluorinated naphthalenes. nih.gov

Future Perspectives and Emerging Research Directions for 5 Fluoronaphthalene 1,6 Diol

Discovery of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a critical aspect of modern organic chemistry. For a molecule like 5-Fluoronaphthalene-1,6-diol, future research will likely focus on moving beyond traditional, often harsh, fluorination and functionalization methods towards more sustainable approaches.

Another avenue of exploration lies in the use of mechanochemistry. mdpi.com Ball-milling and other solvent-free techniques are gaining traction for their ability to promote reactions with reduced solvent usage and sometimes unique reactivity. chemicalbook.com Investigating the mechanochemical synthesis of this compound from readily available starting materials could lead to more sustainable and scalable production methods.

Finally, biocatalysis presents a promising green alternative. The use of engineered enzymes, such as fluorinases or hydroxylases, could enable the regioselective synthesis of this compound or its precursors under mild, aqueous conditions.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Direct C-H Fluorination | High atom economy, late-stage functionalization. | Regioselectivity control, catalyst cost and stability. |

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity. mdpi.comchemicalbook.com | Scalability, reaction monitoring. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope. |

| Flow Chemistry | Enhanced safety and control, potential for automation. | Initial setup cost, potential for clogging with solid byproducts. |

Exploration of Unconventional Reactivity Patterns

The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl groups on the naphthalene (B1677914) core of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. While simple fluoronaphthalenes are often described as relatively unreactive, the presence of the diol functionality can significantly alter this behavior. chemicalbook.comnoaa.gov

Future research will likely focus on leveraging this unique electronic arrangement to explore unconventional reactivity. For instance, the diol groups can act as directing groups in electrophilic aromatic substitution reactions, potentially leading to regioselective functionalization at other positions on the naphthalene ring. The fluorine atom, in turn, can influence the acidity of the hydroxyl protons and the nucleophilicity of the aromatic system.

Furthermore, the diol moiety opens up possibilities for coordination chemistry. This compound could serve as a novel ligand for metal complexes, with the fluorine atom subtly tuning the electronic properties of the resulting complex. ufl.edu These complexes could find applications in catalysis or as functional materials. The condensation reactions of naphthalenediols with various reagents to form complex heterocyclic structures is another area ripe for exploration, with the fluorine substituent potentially influencing the reaction pathways and product distributions. nih.gov

Integration with High-Throughput Screening and Automated Synthesis

The demand for new molecules with tailored properties in drug discovery and materials science has driven the development of high-throughput screening (HTS) and automated synthesis platforms. worldscientific.com For a scaffold like this compound, these technologies will be instrumental in rapidly exploring its potential.

Automated synthesis platforms can be employed to generate libraries of derivatives of this compound. By systematically varying substituents at different positions, a vast chemical space can be explored in a short amount of time. This approach, coupled with HTS, can accelerate the discovery of compounds with desired biological activities or material properties. For example, libraries of this compound derivatives could be screened against a panel of cancer cell lines to identify potential new therapeutic agents. researchgate.net

Fluorine's unique NMR properties make it particularly amenable to certain HTS techniques. 19F NMR-based screening methods can be used to rapidly identify interactions between fluorinated compounds and biological targets, facilitating the discovery of new drug leads. nih.gov

Table 2: Potential Applications of High-Throughput Technologies for this compound Research

| Technology | Application for this compound | Expected Outcome |

|---|---|---|

| Automated Synthesis | Generation of a library of derivatives with diverse substitutions. worldscientific.com | Rapid exploration of structure-activity relationships. |

| High-Throughput Screening (HTS) | Screening of the derivative library against biological targets (e.g., enzymes, receptors). | Identification of lead compounds for drug discovery. |

| 19F NMR-Based Screening | Detection of binding events between this compound derivatives and proteins. nih.gov | Efficient hit identification and characterization of binding affinity. |

Development of Advanced Characterization Techniques for Fluorinated Diols

A thorough understanding of the structure-property relationships of this compound and its derivatives relies on sophisticated characterization techniques. While standard methods like NMR and mass spectrometry are indispensable, the unique nature of fluorinated diols calls for the application and development of more advanced analytical tools.

Solid-state NMR spectroscopy can provide valuable insights into the crystal packing and intermolecular interactions of this compound, which can be crucial for understanding its material properties. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can help to separate and characterize complex mixtures of isomers that may be formed during synthesis.

Computational chemistry will also play a pivotal role. Density functional theory (DFT) calculations can be used to predict NMR chemical shifts, aiding in structure elucidation, and to model the electronic properties and reactivity of the molecule. nih.gov These computational tools, in conjunction with experimental data, will provide a deeper understanding of the fundamental properties of this compound.

Expansion into Interdisciplinary Research at the Chemistry-Biology Interface

The structural features of this compound make it a prime candidate for exploration at the interface of chemistry and biology. worldscientific.comnih.govuwindsor.ca The naphthalene scaffold is present in numerous biologically active compounds, and the introduction of fluorine and diol functionalities can impart novel biological activities. nih.gov

Future research in this area will likely focus on several key directions. One is the investigation of its potential as a therapeutic agent. Naphthalene derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov The specific substitution pattern of this compound could lead to novel mechanisms of action or improved pharmacological profiles. For instance, fluorinated chalcones containing a naphthalene moiety have demonstrated superior cytotoxic activities against breast cancer cells. researchgate.net

Another exciting avenue is its use as a chemical probe to study biological systems. The fluorine atom can serve as a sensitive 19F NMR reporter, allowing for the study of protein-ligand interactions and enzyme mechanisms in a complex biological milieu. nih.govwikipedia.org The diol functionality could be used to attach the molecule to other biomolecules or surfaces.

Furthermore, the potential for this compound to be metabolized into reactive intermediates, such as quinones, warrants investigation. nih.gov Understanding these metabolic pathways is crucial for assessing its potential toxicity and for designing safer and more effective drugs.

The exploration of this molecule's properties could also extend to areas like the development of new fluorescent probes, leveraging the inherent fluorescence of the naphthalene core, which can be modulated by the substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing fluorine and hydroxyl groups into naphthalene derivatives like 5-Fluoronaphthalene-1,6-diol?

- Methodological Answer : Fluorination of naphthalene derivatives can be achieved via electrophilic substitution using fluorinating agents (e.g., Selectfluor®), while hydroxyl groups are typically introduced through oxidation or directed ortho-metalation strategies. For regioselective diol formation, sequential protection/deprotection of hydroxyl groups may be required. Stability of intermediates should be monitored via HPLC or TLC .

Q. How can NMR spectroscopy distinguish between positional isomers (e.g., 1,6- vs. 2,6-diol derivatives) in fluorinated naphthalene systems?

- Methodological Answer : and NMR chemical shifts are sensitive to electronic and steric environments. For 1,6-diols, coupling between fluorine and adjacent protons (e.g., J ~8–12 Hz) and distinct aromatic splitting patterns differentiate isomers. Comparative analysis with known standards (e.g., 1,6-dihydroxynaphthalene ) is critical for validation.

Q. What experimental conditions are required to assess the thermal stability of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere (N/Ar) at 5–10°C/min heating rates can determine decomposition temperatures. Parallel differential scanning calorimetry (DSC) identifies phase transitions. Hexane-1,6-diol analogs suggest stability up to 250°C under controlled conditions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on fluorinated diol reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic effects of fluorine substitution on acidity (pKa), hydrogen-bonding strength, and regioselectivity in reactions. Comparative studies with non-fluorinated analogs (e.g., 1,6-dihydroxynaphthalene ) validate computational models. Discrepancies between theoretical and experimental results may arise from solvent effects or incomplete basis sets .